

Bisandrographolide A *Andrographis paniculata* extract components

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Compound Focus: Bisandrographolide A

CAS No.: 160498-00-0

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Compound Profiles and Experimental Data

The table below summarizes the core characteristics and experimental findings for three key diterpenoids isolated from *Andrographis paniculata*.

Compound Name	Molecular Formula / MW	Source Plant	Key Molecular Targets & Mechanisms	Experimental Models & Key Findings
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| **Bisandrographolide A** | C₄₀H₅₆O₈ / 664.4 [1] [2] | *Andrographis paniculata* [1] [2] [3] | **TRPV4 Channel Agonist**: Activates with high potency (EC₅₀ = 790-950 nM). Membrane-delimited action [3]. **Tetraspanin CD81 Binder**: Binds to CD81, suppressing its expression and function [4]. | **In vitro (TRPV4)**: HEK293T cells overexpressing TRPV4; mouse keratinocytes (308 cells) [3]. **In vitro & In vivo (Cancer)**: Human esophageal cancer cells (EC109, KYSE520); xenograft mouse models. Reduced CD81 expression and metastasis to lungs, liver, lymph nodes [4]. | | **Bisandrographolide C** | C₄₀H₅₆O₈ / 664.87 [5] | *Andrographis paniculata* [5] | **TRPV1 & TRPV3 Channel Agonist**: Activates TRPV1 (K_d = 289 μM) and TRPV3 (K_d = 341 μM) [5]. **Tetraspanin CD81 Binder**: Binds to CD81, suppressing its expression and function [4]. **Cardioprotective**: Protects cardiomyocytes from hypoxia-reoxygenation injury [5]. | **In vitro (Channels)**: Not detailed in available sources [5]. **In vitro & In vivo (Cancer)**: Human esophageal cancer cells (EC109); xenograft mouse models. Reduced CD81 expression and cell motility [4]. | | **Andrographolide** | Not

specified in search results | *Andrographis paniculata* [6] | **Multi-pathway Inhibitor**: Inhibits NF- κ B, HIF-1, JAK/STAT, PI3K/AKT/mTOR, Wnt/ β -catenin, MAPK pathways [6]. **Tetraspanin CD81 Binder**: Binds to CD81, suppressing its expression and function [4]. | **In vitro & In vivo (Cancer)**: Human esophageal cancer cells and xenograft models. Reduces CD81 expression and metastasis [4]. Broad anticancer activity against breast, colorectal, lung cancer via multiple pathways [6]. |

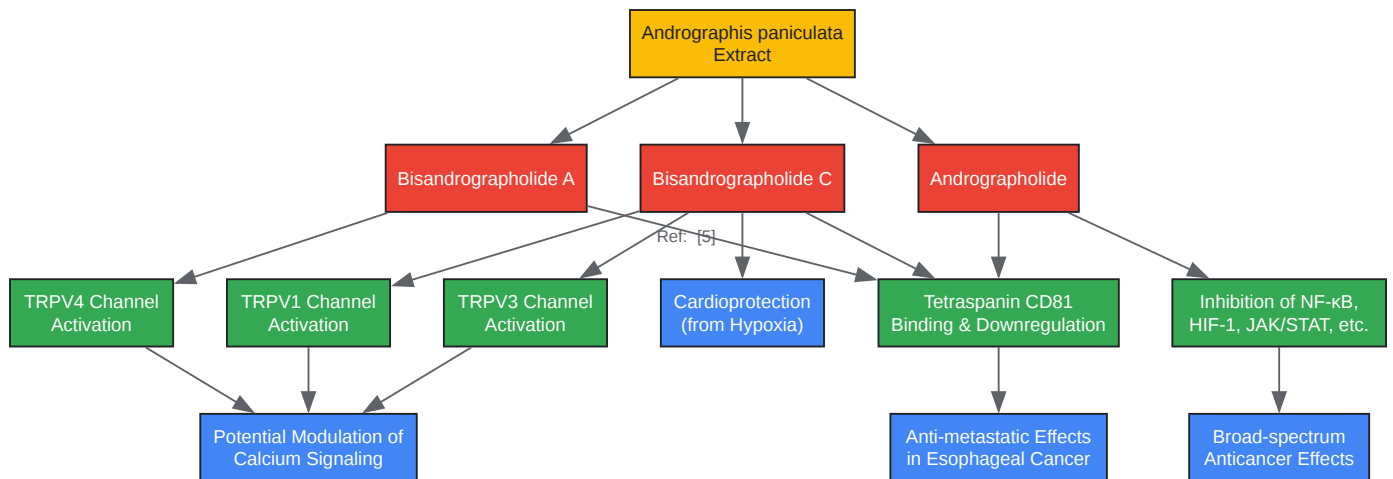
Detailed Experimental Protocols

For rigorous evaluation, here are the methodologies from key studies cited in the table.

- **Identification of CD81-Targeting Active Components [4]**
 - **In Vitro Cell Culture**: Human esophageal cancer cells (EC109 and KYSE520) were incubated with *Andrographis paniculata* water extract (APW) for 24 hours. CD81 expression was evaluated in a concentration-dependent manner.
 - **In Vivo Xenograft Models**: Mice bearing EC109 tumors were treated with APW for 21 days. Metastasis to organs (lungs, livers, lymph nodes) and CD81 expression in tumors were analyzed.
 - **Compound-Target Interaction**:
 - **Molecular Docking**: Computational simulation used to predict the binding of andrographolide, **bisandrographolide A**, and bisandrographolide C to CD81.
 - **Microscale Thermophoresis (MST)**: A biophysical technique used to quantitatively analyze the binding affinity between the identified compounds and CD81 protein.
 - **Functional Validation**: The influence of the purified compounds on EC109 cell motility and CD81 protein/mRNA expression levels was confirmed.
- **Characterization of TRPV4 Channel Activation [3]**
 - **Calcium-Imaging Assay**: Used as the primary screen of an herbal extract library to identify activators of TRPV3 and TRPV4 channels.
 - **Channel Activation Specificity**: The effect of purified **bisandrographolide A** was characterized on various TRPV channel subtypes (TRPV1, V2, V3, V4) to confirm specificity for TRPV4.
 - **Electrophysiology**: Whole-cell and cell-free outside-out patch clamp recordings were performed on HEK293T cells overexpressing TRPV4 and on immortalized mouse keratinocytes endogenously expressing TRPV4. This demonstrated that **bisandrographolide A** activates TRPV4 channels directly.

Signaling Pathways and Therapeutic Implications

The experimental data reveals that the active components in *Andrographis paniculata* exert effects through distinct but potentially complementary pathways, which can be visualized as follows:



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This diagram illustrates the multi-target mechanism of action for these compounds. Notably, **bisandrographolide A** and C offer unique value in two key areas:

- **Ion Channel Modulation:** They are distinct from the more widely studied andrographolide in their ability to specifically activate different TRPV ion channels, which are involved in various physiological processes including pain sensation and inflammation [3] [5].
- **Novel Anti-Metastatic Target:** All three compounds share the ability to bind and downregulate **tetraspanin CD81**, a membrane protein linked to cancer metastasis. This represents a promising, targeted mechanism for inhibiting cancer spread, as demonstrated in esophageal cancer models [4].

Interpretation and Research Considerations

For researchers in drug development, this data suggests several strategic considerations:

- **For targeting TRPV channels, bisandrographolide A** is a highly potent and selective candidate worthy of further investigation.
- **For anti-metastatic applications**, especially in esophageal cancer, the CD81-targeting activity shared by **bisandrographolide A**, C, and andrographolide is highly promising. The *Andrographis paniculata* water extract itself has shown efficacy in vivo [4].
- **Bisandrographolide C** may be of particular interest for research into cardioprotection or conditions involving TRPV1/V3 channels [5].

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